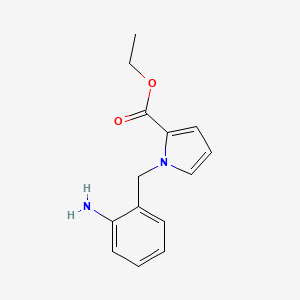
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It also contains an amine group (NH2) and a carboxylate ester group (COOC2H5). The presence of these functional groups suggests that it may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrrole ring. The presence of the amine group could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar functional groups often undergo reactions like acylation, alkylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, and the ester group could potentially make the compound more polar .Scientific Research Applications
Synthesis of Tetrahydropyridines
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process involves the compound acting as a dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resulting adducts, ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, are formed with excellent yields and complete regioselectivity, demonstrating the compound's value in constructing complex nitrogen-containing heterocycles (Zhu et al., 2003).
Generation of Pyrrolidine Derivatives
This chemical is also pivotal in generating pyrrolidine derivatives through primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters. The interaction between ethylamine and ethanolamine with specific carbapenem-derived esters leads to β-lactam ring opening, followed by amidation of the ester groups. This transformation produces enantiomerically pure pyrrolidine derivatives, highlighting the compound's role in stereoselective synthesis and its potential application in pharmaceutical chemistry (Valiullina et al., 2020).
Drug Delivery Systems
Another significant application involves the development of pH-sensitive nanogels for potential use in diagnostics and controlled drug release devices. In this context, ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate contributes to the synthesis of poly(ethylene glycol) derivatives that form the shell layer of nanogels. These nanogels exhibit pH-sensitive swelling/deswelling behavior and are expected to have utility in various biomedical applications (Hayashi et al., 2004).
Mechanism of Action
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for pyrrole or benzyl groups .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to their target and modulating its activity .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Both pyrrole and benzyl groups are found in many biological molecules, so this compound could potentially interact with a variety of pathways .
Future Directions
properties
IUPAC Name |
ethyl 1-[(2-aminophenyl)methyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-5-9-16(13)10-11-6-3-4-7-12(11)15/h3-9H,2,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBIASRBPYNMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


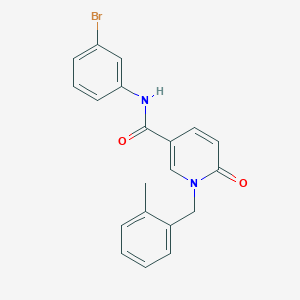
![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
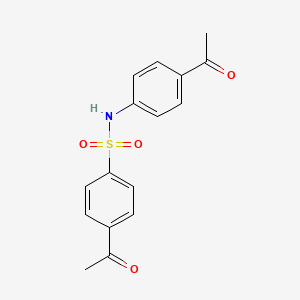
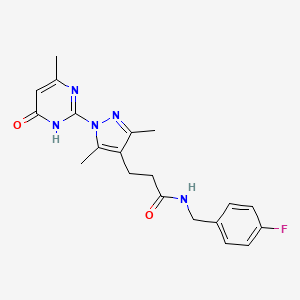
![(5-Bromopyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2539644.png)
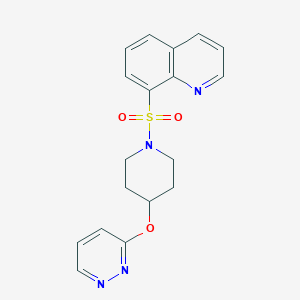
![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2539646.png)
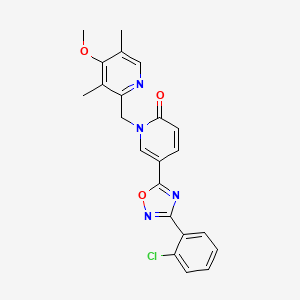

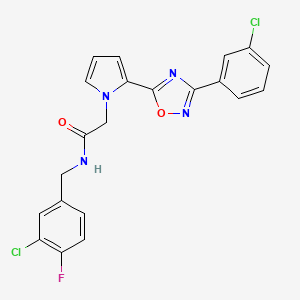


![3a-Phenyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride](/img/structure/B2539656.png)